3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and a nitrophenyl group attached via a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methyl-7-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole. The intermediate is then cyclized with thiocarbonyl diimidazole to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazolo-triazine derivatives.
Scientific Research Applications
3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the thiadiazolo-triazine core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
1,2,4-Triazine Derivatives: These compounds have the triazine ring but lack the thiadiazole fusion.
Uniqueness
3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its fused thiadiazolo-triazine ring system and the presence of a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S2/c1-7-10(18)16-11(14-13-7)22-12(15-16)21-6-8-2-4-9(5-3-8)17(19)20/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDITKBCDBMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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